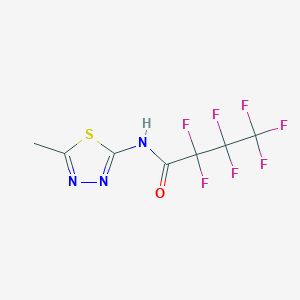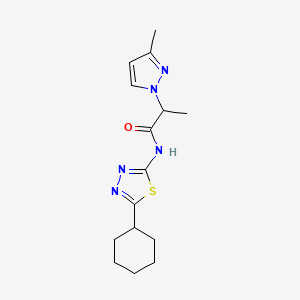![molecular formula C19H14BrClN2O2 B10957275 4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B10957275.png)
4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group, a chloropyridinyl group, and a benzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Synthesis of 4-[(4-bromophenoxy)methyl]benzoic acid: This step involves the esterification of 4-bromophenoxyacetic acid with benzoic acid.
Coupling with 5-chloropyridin-2-amine: The final step involves the coupling of 4-[(4-bromophenoxy)methyl]benzoic acid with 5-chloropyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide
- 4-[(2-bromophenoxy)methyl]-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide is unique due to its specific combination of bromophenoxy, chloropyridinyl, and benzamide groups
Properties
Molecular Formula |
C19H14BrClN2O2 |
|---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-15-5-8-17(9-6-15)25-12-13-1-3-14(4-2-13)19(24)23-18-10-7-16(21)11-22-18/h1-11H,12H2,(H,22,23,24) |
InChI Key |
OKVXBODSPPWGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957200.png)
![N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957204.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10957210.png)
![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B10957211.png)

![4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10957230.png)
![dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B10957238.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10957240.png)
![4-(benzyloxy)-N-[6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10957243.png)
![4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10957246.png)

![methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate](/img/structure/B10957261.png)
![3,3'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanediyl]bis(1H-indole)](/img/structure/B10957266.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10957269.png)
